

A Comprehensive Technical Guide to the Aqueous Solubility of Aluminum Sulfate Hydrate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Aluminum sulfate hydrate*

Cat. No.: *B1260447*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of aluminum sulfate hydrate in water across a range of temperatures. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work with this compound. This document outlines the temperature-dependent solubility profile, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Introduction

Aluminum sulfate, typically available as a hydrate ($\text{Al}_2(\text{SO}_4)_3 \cdot x\text{H}_2\text{O}$), is a widely utilized compound in various industrial and pharmaceutical applications. Its efficacy in many processes is fundamentally linked to its aqueous solubility, which exhibits a significant dependence on temperature. A thorough understanding of this property is crucial for process optimization, formulation development, and ensuring consistent product performance. In aqueous solutions, aluminum sulfate dissociates into aluminum ions (Al^{3+}) and sulfate ions (SO_4^{2-}).

Solubility Data of Aluminum Sulfate Hydrate in Water

The solubility of aluminum sulfate in water generally increases with a rise in temperature. The data presented below has been compiled from various scientific sources and represents the

solubility of aluminum sulfate, commonly the octadecahydrate form ($\text{Al}_2(\text{SO}_4)_3 \cdot 18\text{H}_2\text{O}$), in grams per 100 grams of water.

Temperature (°C)	Solubility (g/100 g H ₂ O)
0	31.2
10	33.5
20	36.4
30	40.4
40	45.7
50	52.2
60	59.2
70	66.2
80	73.1
90	86.8
100	89.0

Note: These values are collated from publicly available chemical data.[\[1\]](#)[\[2\]](#)

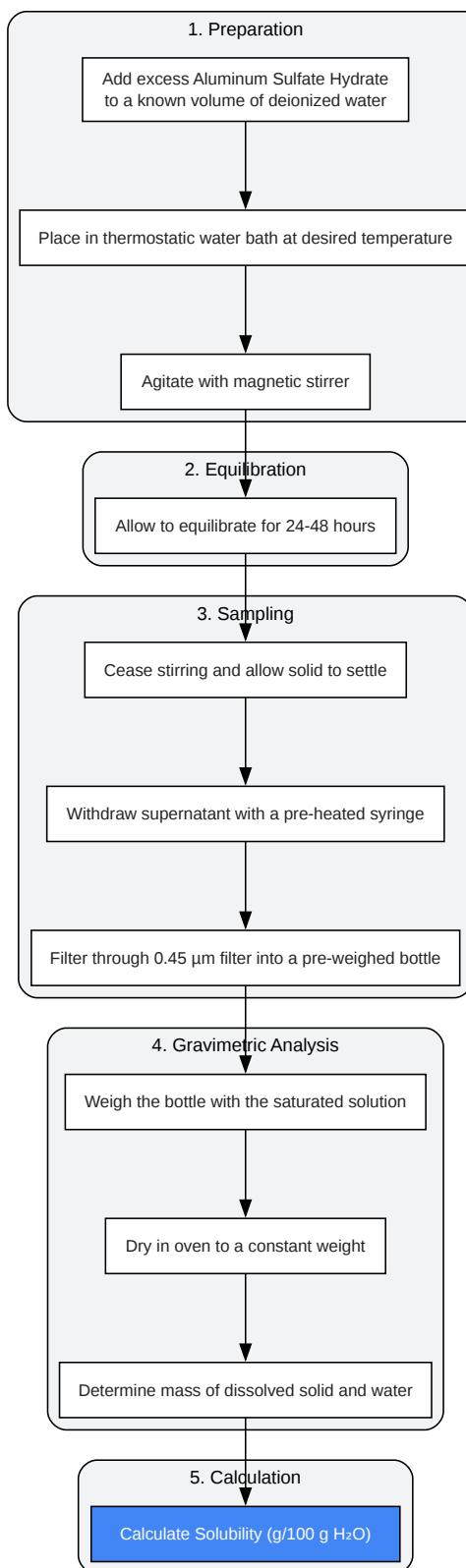
Experimental Protocol for Determining Aqueous Solubility

The following is a detailed methodology for the experimental determination of aluminum sulfate hydrate solubility at various temperatures. This protocol is based on the widely accepted isothermal equilibrium method, followed by gravimetric analysis to ascertain the concentration of the saturated solution.

Materials and Equipment

- Aluminum Sulfate Hydrate (analytical grade)

- Deionized Water
- Thermostatic water bath with temperature control ($\pm 0.1^\circ\text{C}$)
- Jacketed glass equilibrium vessels or sealed flasks
- Magnetic stirrer and stir bars
- Calibrated thermometer
- Syringe filters (0.45 μm pore size)
- Pre-weighed weighing bottles
- Analytical balance (± 0.0001 g)
- Drying oven


Procedure

- Preparation of the Saturated Solution:
 - Add an excess amount of aluminum sulfate hydrate to a known volume of deionized water in an equilibrium vessel. The presence of undissolved solid is essential to ensure saturation.
 - Place the vessel in the thermostatic water bath set to the desired temperature.
 - Continuously agitate the mixture using a magnetic stirrer to facilitate the dissolution process and reach equilibrium.
- Equilibration:
 - Allow the suspension to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is fully saturated at the set temperature. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.
- Sample Withdrawal and Filtration:

- Once equilibrium is reached, cease stirring and allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated syringe to prevent premature crystallization.
 - Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed, dry weighing bottle. This step is critical to remove any undissolved microcrystals.
- Gravimetric Analysis:
 - Accurately weigh the weighing bottle containing the filtered saturated solution to determine the mass of the solution.
 - Place the weighing bottle in a drying oven set at a temperature sufficient to evaporate the water without decomposing the aluminum sulfate (e.g., 105-110°C).
 - Dry the sample to a constant weight. This is achieved by periodically removing the bottle from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are within an acceptable tolerance.
 - Data Calculation:
 - The mass of the dissolved aluminum sulfate hydrate is the final constant weight of the weighing bottle minus the initial weight of the empty bottle.
 - The mass of the water is the initial mass of the solution minus the final mass of the dried aluminum sulfate hydrate.
 - Calculate the solubility in grams of aluminum sulfate hydrate per 100 g of water using the following formula:
$$\text{Solubility} = (\text{Mass of dissolved Al}_2(\text{SO}_4)_3 \cdot x \text{H}_2\text{O} / \text{Mass of water}) \times 100$$
 - Repeatability:
 - Repeat the entire procedure for each desired temperature to construct a solubility curve. It is recommended to perform each temperature point in triplicate to ensure the reliability and accuracy of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of aluminum sulfate hydrate.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of aluminum sulfate hydrate.

Conclusion

The aqueous solubility of aluminum sulfate hydrate is a critical parameter that demonstrates a clear positive correlation with temperature. The data and experimental protocol provided in this guide offer a robust framework for researchers and professionals requiring accurate and reproducible solubility measurements. Adherence to the detailed methodology will ensure the generation of high-quality data essential for informed decision-making in research, development, and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomus.edu.iq [uomus.edu.iq]
- 2. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Aqueous Solubility of Aluminum Sulfate Hydrate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1260447#solubility-of-aluminum-sulfate-hydrate-in-water-at-different-temperatures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com